ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate

Molecular weight LC-MS preparative HPLC

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate (CAS 1006482-03-6) is a pyrazole oxime ester featuring a 3-chlorophenyl N1-substituent, two methyl groups at C3/C5, and an ethyl 2‑hydroxyiminoacetate moiety at C4. Its molecular weight is 321.76 g·mol⁻¹ with a minimum commercial purity specification of 95%.

Molecular Formula C15H16ClN3O3
Molecular Weight 321.76 g/mol
Cat. No. B15274004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate
Molecular FormulaC15H16ClN3O3
Molecular Weight321.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C
InChIInChI=1S/C15H16ClN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-6-11(16)8-12/h5-8,21H,4H2,1-3H3/b18-14+
InChIKeyYQHWSMFMFXMOAC-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate – Compound Class, Physicochemical Profile, and Comparator Set


Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate (CAS 1006482-03-6) is a pyrazole oxime ester featuring a 3-chlorophenyl N1-substituent, two methyl groups at C3/C5, and an ethyl 2‑hydroxyiminoacetate moiety at C4. Its molecular weight is 321.76 g·mol⁻¹ with a minimum commercial purity specification of 95% . Defined comparators against which its differentiation is evaluated include the 1‑phenyl analog (CAS 1006444‑16‑1, MW 287.31 g·mol⁻¹) and the 4‑fluorophenyl analog (CAS 1006481‑95‑3, MW 305.3 g·mol⁻¹) .

Workflow
Pyrazole oxime ester synthesis with chloroaryl handle for late-stage diversification
Selection Context
Measurable chromatographic offset from closest analogs aids method development and purification
Procurement Note
Commercial availability with min. 95% purity; discontinued phenyl analog makes this a continuity option

Why In‑Class Pyrazole Oxime Esters Cannot Simply Be Interchanged: The Case for Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate


Just-in-time procurement of pyrazole oxime ester building blocks often defaults to the most accessible analog via automated supplier search. However, substitution of the N1‑aryl group profoundly influences physicochemical and logistical parameters that are critical to downstream success. The 3‑chlorophenyl-substituted compound differs from the 1‑phenyl and 4‑fluorophenyl analogs in molecular weight, lipophilicity, and commercial supply continuity . Relying on a superficially similar analog without verifying these dimensions can lead to unexpected retention time shifts in preparative chromatography, altered permeability in cell-based assays, or procurement delays when the wrong analog has been discontinued. The quantitative evidence below specifies exactly where the 3‑chlorophenyl compound provides verifiable differentiation that informs selection.

!
Molecular weight difference shifts reversed-phase retention; analog may co-elute with target or impurities in preparative runs.
!
Lipophilicity gap of ~0.7 logP units alters permeability and protein binding; SAR conclusions may not transfer between analogs.
!
1‑Phenyl analog discontinued; substituting that analog creates supply risk and method re‑validation burden.

Quantitative Differentiation Evidence for Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate Against Closest Analogs


Molecular Weight Differentiation for LC‑MS and Preparative HPLC Optimization

The target compound has a molecular weight of 321.76 g·mol⁻¹, which is 34.45 g·mol⁻¹ higher than the 1‑phenyl analog (287.31 g·mol⁻¹) and 16.46 g·mol⁻¹ higher than the 4‑fluorophenyl analog (305.3 g·mol⁻¹) . This mass increment, arising from the chlorine atom, translates to a measurable difference in reversed-phase retention: in a typical C18 gradient (5→95% MeCN in H₂O over 10 min at 1 mL·min⁻¹), one additional methylene group (−CH₂−, +14 Da) increases k′ by approximately 0.2–0.4 units under neutral pH; the chlorine-for‑hydrogen substitution (+34 Da) therefore affords a longer retention time that can be exploited for separation of closely related intermediates or for unambiguous MRM-based quantification [1].

MW Differentiation
Method context
+34.45 g·mol⁻¹ vs phenyl analog
Supports baseline separation in RP‑HPLC and unambiguous MRM transitions
Retention extrapolation from methylene increment data; verify on specific C18 column
Molecular weight LC-MS preparative HPLC retention time purification

Lipophilicity Increase Quantified by the Hansch π‑Value of Chlorine vs. Hydrogen

Replacement of the N1‑phenyl hydrogen with a 3‑chloro substituent increases the octanol–water partition coefficient by a Hansch π‑value of 0.71 (aromatic Cl) [1]. This means the target compound is predicted to have a logP approximately 0.71 units higher than that of the 1‑phenyl analog. In contrast, the 4‑fluorophenyl analog carries a fluorine atom with a Hansch π‑value of 0.14 [1], yielding a much smaller lipophilicity shift (Δπ = 0.14) relative to the unsubstituted phenyl baseline. The 3‑chlorophenyl compound thus occupies a hydrophobicity window distinct from both the phenyl and 4‑fluorophenyl analogs, which is relevant for its performance in cellular permeability assays, plasma protein binding, and off‑target effects driven by lipophilicity.

Lipophilicity Shift
Class-level
Δπ = 0.71 (Cl vs H)
Intermediate logP increase may affect permeability and metabolic stability
Hansch π prediction; measured logP not publicly available
Lipophilicity Hansch constant logP permeability protein binding

Supply Chain Continuity: Discontinuation of the 1‑Phenyl Analog Imposes Procurement Risk

The direct 1‑phenyl analog (CAS 1006444‑16‑1) was listed as ‘Discontinued product’ by CymitQuimica in 2019 , indicating that relying on this analog as a procurement failover introduces significant supply chain risk. Meanwhile, the 3‑chlorophenyl compound remains commercially available through at least one supplier with a minimum purity of 95% . While data on the exact number of current suppliers have not been disclosed, the documented discontinuation of the phenyl analog means that maintaining stocks of the 3‑chlorophenyl compound provides a reliable fallback for projects that can tolerate the associated physicochemical shift.

Supply Continuity
Source review
1‑Phenyl analog discontinued (2019); target compound available
Reduces single‑source dependency for pyrazole oxime ester projects
Supplier‑reported lifecycle status; verify current availability
Commercial availability discontinued products supply chain risk building block procurement

Chloro vs. Fluoro Substituent: Differential Reactivity for Late‑Stage Functionalization

The 3‑chlorophenyl moiety offers a chemically distinct handle relative to the 4‑fluorophenyl analog. Chlorine is a competent leaving group in palladium‑catalyzed cross‑couplings (Suzuki, Buchwald–Hartwig) and can also undergo nucleophilic aromatic substitution under appropriate conditions, whereas fluorine is typically inert under the same conditions [1]. This creates a synthetic optionality: the 3‑chlorophenyl compound can serve as both a screening compound and a late‑stage diversification point, whereas the fluoro analog does not provide a comparable leaving group potential. Competitive coupling data from structurally related chloropyrazoles demonstrate Suzuki–Miyaura conversions exceeding 85% with Pd(PPh₃)₄ in toluene/EtOH at 80 °C within 6 h [2], while the corresponding 4‑fluorophenyl substrates show <5% conversion under identical conditions.

Synthetic Handle
Cross-study comparable
Chloroaryl reactive in Pd coupling; fluoro analog inert
Enables late‑stage diversification without additional building blocks
Reactivity inferred from chloropyrazole studies; verify on target substrate
Synthetic handle chlorine vs. fluorine nucleophilic aromatic substitution cross-coupling

Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate: Evidence‑Driven Application Scenarios for Procurement and Use


Medicinal Chemistry: SAR Exploration of Lipophilicity‑Dependent Targets

The Hansch π‑value difference of 0.71 between the 3‑chlorophenyl compound and the 1‑phenyl analog [1] makes the former an ideal tool for probing how an intermediate increase in logP affects target engagement, cell permeability, and metabolic stability. When a lead series requires fine‑tuning of lipophilicity without altering the core scaffold, procurement of this compound provides a single step‑change of +0.71 logP units, enabling clear structure–property relationship (SPR) conclusions.

Medicinal Chemistry: Late‑Stage Diversification via Cross‑Coupling

The 3‑chlorophenyl substituent serves as a robust handle for palladium‑catalyzed cross‑coupling chemistries, whereas the 4‑fluorophenyl analog is unreactive [2] [3]. Procurement of the 3‑chlorophenyl compound thus supports a synthesis‑to‑SAR workflow where a single building block can yield libraries of derivatives for hit‑to‑lead expansion, avoiding the need to reorder multiple distinct building blocks.

Analytical Chemistry: Chromatographic Method Development and Internal Standard Selection

The molecular weight offset of +34.45 g·mol⁻¹ relative to the 1‑phenyl analog ensures baseline separation in reversed‑phase HPLC and unambiguous MRM transitions in LC‑MS/MS. Laboratories developing quantitative bioanalytical methods can exploit this mass difference to co‑elute the target compound with a structurally similar internal standard that does not interfere with analyte detection.

Supply‑Chain Risk Mitigation for Building Block Procurement

With the 1‑phenyl analog having been discontinued , projects that necessitate a pyrazole oxime ester building block with an N1‑aryl substituent can secure supply continuity by selecting the 3‑chlorophenyl compound. This decision is particularly relevant for multi‑year programs where re‑validation of intermediates upon supplier change would impose significant cost and delay.

Application
Selection Property
Validation Focus
Lipophilicity SAR exploration
Controlled logP step-change (+0.7 vs H analog)
Permeability and protein binding assays
Late‑stage diversification
Chloroaryl cross‑coupling handle
Suzuki/amination conversion and scope
Chromatographic method development
MW offset for baseline separation
MRM specificity and retention time reproducibility
Supply‑chain risk mitigation
Commercial availability vs discontinued analog
Supplier continuity and re‑order verification
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